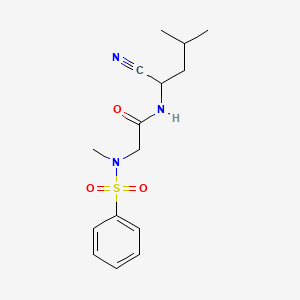
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a methyl group, and a benzenesulfonamido group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide (NaCN) under reflux conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).
Formation of the benzenesulfonamido group: This step involves the reaction of benzenesulfonyl chloride (C6H5SO2Cl) with an amine, such as N-methylamine, under basic conditions to form the sulfonamide linkage.
Coupling of intermediates: The final step involves coupling the cyano and benzenesulfonamido intermediates through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The benzenesulfonamido group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide can be compared with other similar compounds, such as:
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)butyramide: Contains a butyramide group instead of an acetamide group.
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)valeramide: Features a valeramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(1-cyano-3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(2)9-13(10-16)17-15(19)11-18(3)22(20,21)14-7-5-4-6-8-14/h4-8,12-13H,9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEHUBXATGJGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
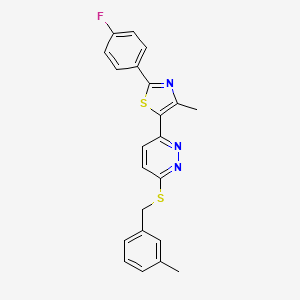
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)
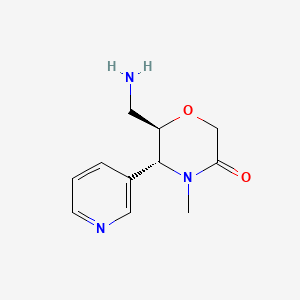
![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)
![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)
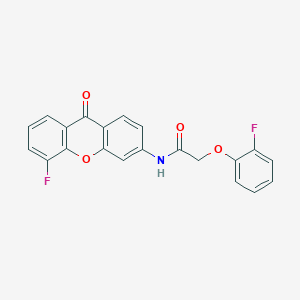
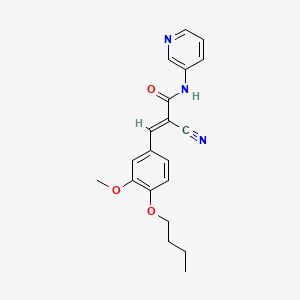
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)
